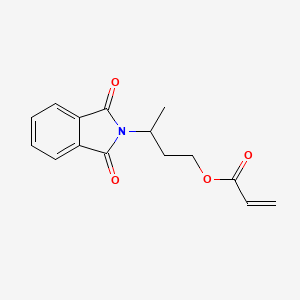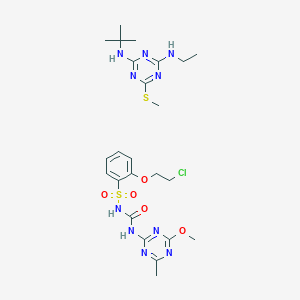
Logran extra
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Logran Extra is a selective herbicide widely used in agriculture to control broadleaf weeds and certain grass species in wheat and other cereal crops. The active ingredients in this compound are triasulfuron and terbutryn, which work synergistically to inhibit weed growth and ensure higher crop yields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triasulfuron is synthesized through a multi-step process involving the reaction of 2-chloro-4-methanesulfonylbenzoic acid with various reagents to form the sulfonylurea structure. Terbutryn is synthesized by reacting 2-methylthio-4,6-bis(ethylamino)-s-triazine with appropriate reagents under controlled conditions .
Industrial Production Methods
In industrial settings, Logran Extra is produced by combining triasulfuron and terbutryn in specific ratios to create a water-dispersible granular formulation. The mixture is then processed to ensure uniform distribution of the active ingredients and packaged for agricultural use .
Análisis De Reacciones Químicas
Types of Reactions
Logran Extra undergoes various chemical reactions, including:
Oxidation: The active ingredients can be oxidized under certain conditions, leading to the formation of different by-products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Hydrolyzing Agents: Sodium hydroxide and other alkaline solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include various sulfonylurea derivatives and triazine compounds, which are generally less active than the parent compounds .
Aplicaciones Científicas De Investigación
Logran Extra has been extensively studied for its efficacy in controlling weeds and its impact on crop yield. It is used in:
Agriculture: To control broadleaf weeds and certain grasses in wheat, oats, and barley.
Environmental Science: To study the impact of herbicides on soil health and microbial activity.
Toxicology: To assess the safety and environmental impact of herbicides.
Mecanismo De Acción
Logran Extra works by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to the death of susceptible weeds. The molecular targets are the ALS enzyme and associated pathways involved in amino acid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Chlorsulfuron: Another sulfonylurea herbicide with a similar mode of action.
Metsulfuron-methyl: Used for broadleaf weed control in various crops.
Bromoxynil: A nitrile herbicide used for controlling broadleaf weeds.
Uniqueness
Logran Extra is unique due to its combination of triasulfuron and terbutryn, which provides a broader spectrum of weed control and enhances crop safety. Its dual action mechanism makes it more effective against a wider range of weed species compared to single-component herbicides .
Propiedades
Número CAS |
130691-87-1 |
|---|---|
Fórmula molecular |
C24H35ClN10O5S2 |
Peso molecular |
643.2 g/mol |
Nombre IUPAC |
2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine;1-[2-(2-chloroethoxy)phenyl]sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C14H16ClN5O5S.C10H19N5S/c1-9-16-12(19-14(17-9)24-2)18-13(21)20-26(22,23)11-6-4-3-5-10(11)25-8-7-15;1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h3-6H,7-8H2,1-2H3,(H2,16,17,18,19,20,21);6H2,1-5H3,(H2,11,12,13,14,15) |
Clave InChI |
XDTAHSCQBNDRDQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



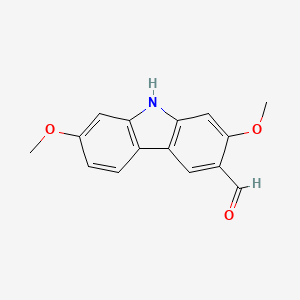
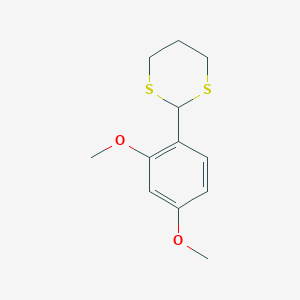
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)
![4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo-](/img/structure/B14279772.png)

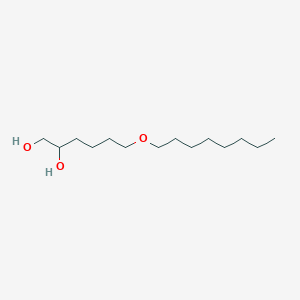
![[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14279804.png)
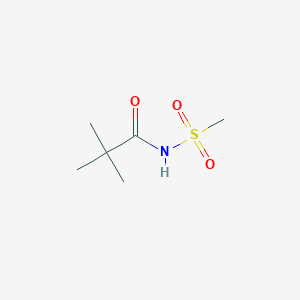
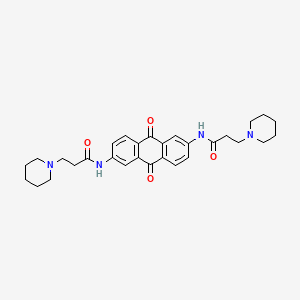
![2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14279839.png)
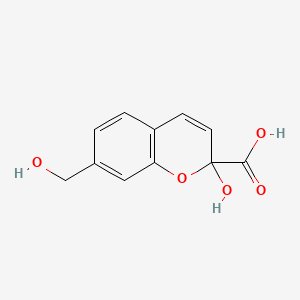
![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)
